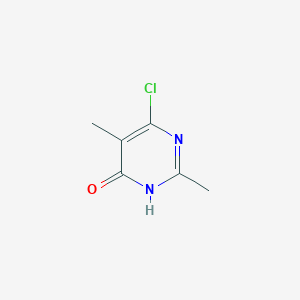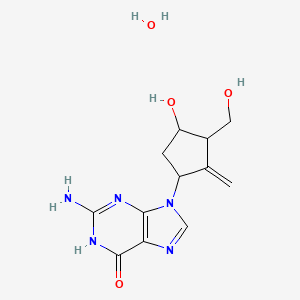
2-(3-Hydroxyphenyl)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Hydroxyphenyl)isoindoline-1,3-dione is a derivative of phthalimide, an important class of organic compounds known for their diverse biological activities and applications in various fields. This compound features a phthalimide core substituted with a meta-hydroxyphenyl group, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(3-Hydroxyphenyl)isoindoline-1,3-dione can be synthesized through several methods. One common approach involves the condensation of phthalic anhydride with m-hydroxyaniline under acidic conditions. The reaction typically requires heating and the use of a solvent such as acetic acid to facilitate the formation of the imide bond .
Industrial Production Methods
In industrial settings, the synthesis of phthalimide derivatives often involves the use of phthalic anhydride and appropriate amines. The reaction conditions are optimized to achieve high yields and purity. Industrial processes may also employ catalysts and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Hydroxyphenyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The imide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or iron(III) chloride.
Major Products
The major products formed from these reactions include quinone derivatives, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(3-Hydroxyphenyl)isoindoline-1,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in various organic transformations.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Phthalimide derivatives are used in the production of dyes, polymers, and agrochemicals
Mecanismo De Acción
The mechanism of action of phthalimide, N-(m-hydroxyphenyl)- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the phthalimide core can interact with hydrophobic regions of proteins. These interactions can modulate enzyme activity and protein function, leading to various biological effects .
Comparación Con Compuestos Similares
2-(3-Hydroxyphenyl)isoindoline-1,3-dione can be compared with other phthalimide derivatives such as:
Thalidomide: Known for its sedative and immunomodulatory effects.
Lenalidomide: Used in the treatment of multiple myeloma.
Apremilast: An anti-inflammatory drug used to treat psoriasis
The unique feature of phthalimide, N-(m-hydroxyphenyl)- is the presence of the meta-hydroxyphenyl group, which imparts distinct chemical reactivity and biological activity compared to other phthalimide derivatives .
Propiedades
Número CAS |
59479-66-2 |
|---|---|
Fórmula molecular |
C14H9NO3 |
Peso molecular |
239.23 g/mol |
Nombre IUPAC |
2-(3-hydroxyphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H9NO3/c16-10-5-3-4-9(8-10)15-13(17)11-6-1-2-7-12(11)14(15)18/h1-8,16H |
Clave InChI |
FZZOXPGVXDMPMS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=CC=C3)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(Tert-butoxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid](/img/structure/B8815037.png)
![Methyl 3,4-dihydro-2H-benzo[B][1,4]oxazine-8-carboxylate](/img/structure/B8815041.png)






![6-methyl-1H-Pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B8815105.png)
